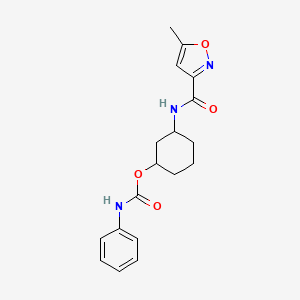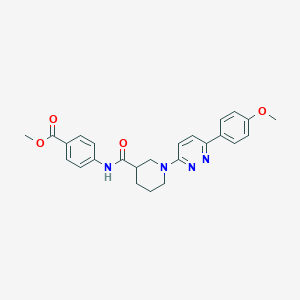
Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in various cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s . The compound’s action on this pathway can potentially alleviate the cognitive impairments associated with these conditions.
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This increase can potentially improve cognitive functions impaired due to acetylcholine deficiency, such as in Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These interactions are crucial in the hydrolysis of acetylcholine, a neurotransmitter, thereby playing a significant role in cholinergic transmission . The compound exhibits competitive inhibition against AChE, suggesting that it binds to the active site of the enzyme and competes with the substrate .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AChE and BChE . By inhibiting these enzymes, the compound can increase acetylcholine levels, which can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as AChE and BChE . The compound acts as a competitive inhibitor, suggesting that it binds to the active site of these enzymes and prevents the binding of the substrate . This results in increased acetylcholine levels, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Its inhibitory effects on AChE and BChE suggest potential long-term impacts on cellular function .
Metabolic Pathways
Given its interaction with AChE and BChE, it may influence the metabolic pathway of acetylcholine .
Subcellular Localization
Given its interaction with AChE and BChE, it may be localized in areas where these enzymes are present .
Propiedades
IUPAC Name |
methyl 4-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-21-11-7-17(8-12-21)22-13-14-23(28-27-22)29-15-3-4-19(16-29)24(30)26-20-9-5-18(6-10-20)25(31)33-2/h5-14,19H,3-4,15-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUNVZYWFJIAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
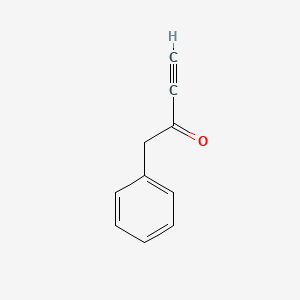
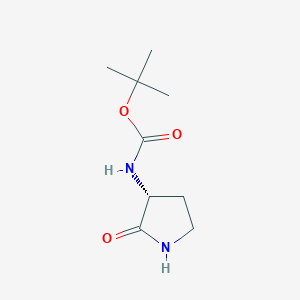
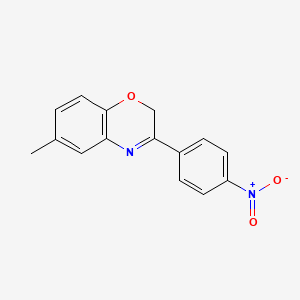
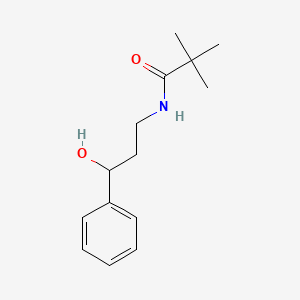
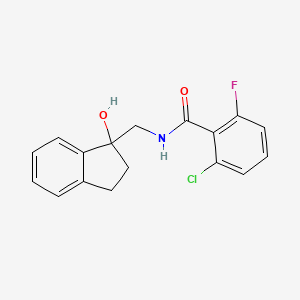
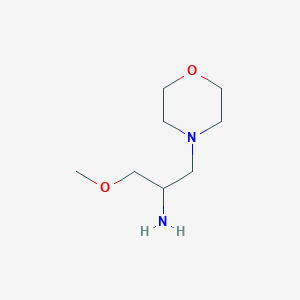
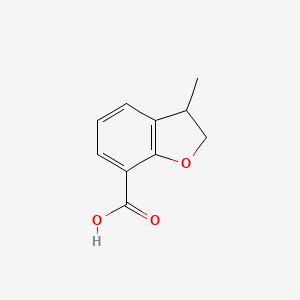

![2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B3004653.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3004654.png)
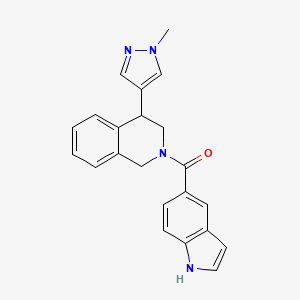
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004657.png)
![3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3004660.png)
